molecular formula C9H6BrF2N3 B12986693 2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine

2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine

Cat. No.: B12986693
M. Wt: 274.06 g/mol
InChI Key: VTSSIERXKGRAEG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C8H6BrF2N3 It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a pyridine ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by coupling with a difluoromethyl-substituted pyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine is unique due to the specific positioning of the difluoromethyl group on the pyridine ring. This structural feature can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H6BrF2N3

Molecular Weight

274.06 g/mol

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-6-(difluoromethyl)pyridine

InChI

InChI=1S/C9H6BrF2N3/c10-5-4-13-15-8(5)6-2-1-3-7(14-6)9(11)12/h1-4,9H,(H,13,15)

InChI Key

VTSSIERXKGRAEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)C2=C(C=NN2)Br

Origin of Product

United States

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